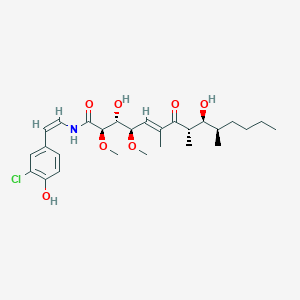

Chondrochloren A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chondrochloren A is a monocarboxylic acid amide with formula C27H40ClNO7, that is produced by Chondromyces crocatus and exhibits antibiotic properties. It has a role as an antimicrobial agent and a bacterial metabolite. It is an enone, a diol, a secondary alcohol, an ether, a monocarboxylic acid amide, a member of monochlorobenzenes and a member of phenols.

科学的研究の応用

Synthesis of Chondrochloren A

The total synthesis of this compound has been achieved through innovative synthetic strategies that address the compound's complex structure. The first successful synthesis was reported using a 1,2-metallate rearrangement as an alternative to the traditional Nozaki-Hiyama-Kishi reaction. This method allowed for the construction of the polyketide framework while overcoming inherent challenges associated with its selectivity .

Key Synthetic Steps

- 1,2-Metallate Rearrangement : This reaction was pivotal in forming critical carbon-carbon bonds within the molecule, enabling the assembly of its polyketide segments .

- Z-Selective Buchwald-Type Cross Coupling : Employed to synthesize the Z-enamide moiety, this step was crucial for achieving the desired stereochemistry .

The total synthesis involved 23 linear steps with a yield of approximately 0.8%, showcasing the complexity and challenges involved in producing this natural product .

This compound has been investigated for its antibiotic properties, although current findings suggest that its activity may be limited. Initial studies have shown weak inhibitory effects against several bacterial strains, including:

- Micrococcus luteus

- Schizosaccharomyces pombe

- Bacillus subtilis

- Staphylococcus aureus

These findings indicate that while this compound possesses some antibacterial activity, it is not potent enough to be used as a standalone antibiotic in clinical settings .

- Agar Diffusion Tests : Conducted to assess the antibiotic potential of this compound revealed only minimal inhibition against the tested microorganisms .

- Mechanistic Studies : Further investigations into its mechanism of action are necessary to understand how this compound interacts with bacterial cells and to explore ways to enhance its efficacy .

Potential Therapeutic Uses

Despite its limited antibacterial activity, this compound's unique chemical structure and biosynthetic origins present opportunities for further research:

- Polyketide-Peptide Hybrids : The compound's structural features make it an interesting candidate for developing new hybrid molecules that might exhibit improved biological activities .

- Biosynthetic Pathway Exploration : Understanding the biosynthetic pathway of this compound could lead to novel derivatives with enhanced therapeutic properties through genetic engineering or synthetic biology approaches .

Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Source | Myxobacterium Chondromyces crocatus |

| Synthesis Method | Total synthesis via 1,2-metallate rearrangement and Z-selective Buchwald-type cross coupling |

| Antibiotic Activity | Weak inhibition against various bacteria (e.g., Micrococcus luteus, Staphylococcus aureus) |

| Research Opportunities | Development of polyketide-peptide hybrids; exploration of biosynthetic pathways |

化学反応の分析

Buchwald-Type (Z)-Enamide Coupling

-

Reaction : Copper(I) iodide-catalyzed coupling of amide 3 (derived from d-ribonic acid-1,4-lactone via seven steps) with (Z)-vinyl bromide 4 (synthesized from 4-hydroxybenzaldehyde in four steps) .

-

Conditions : CuI (0.30 equiv), K₂CO₃ (0.60 equiv), DMEDA (0.60 equiv), THF (65 °C, 65 mM concentration of amide 3 ) .

-

Outcome : Selective formation of (Z)-enamide 16 with 9.6 Hz NMR coupling constants confirming geometry . A competing desilylation pathway produced minor (Z)-enamide 17 .

Table 1: Buchwald Coupling Parameters

1,2-Metallate Rearrangement

-

Reaction : Alternative to the Nozaki-Hiyama-Kishi reaction, using a Hoppe anion to rearrange a polyketide segment .

-

Key Step : Conversion of alcohol 14 to aldehyde 15 via PCC oxidation, followed by Oppolzer aldol reaction with TiCl₄ .

-

Outcome : Enabled stereoselective assembly of the polyketide framework, avoiding challenges of traditional methods .

Oppolzer Aldol Reaction

-

Reaction : TiCl₄-catalyzed aldol addition to form a stereotriade in the polyoxygenated fragment .

-

Outcome : High stereoselectivity confirmed via X-ray analysis of TBS-protected alcohol 16 .

Analytical Data

-

NMR Coupling Constants : 9.6 Hz for (Z)-enamide double bond geometry .

-

Mass Spectrometry : m/z [M + H]⁺ = 434.1 (fragment ion analysis) .

Challenges and Innovations

-

E-Isomer Formation : Initial Buchwald couplings generated up to 30% of the undesired (E)-enamide due to isomerization during purification . Optimized reaction times and solvent choice minimized this .

-

Stereoselective Coupling : Use of DMEDA ligand ensured Z-selectivity, contrasting with earlier E-selective Buchwald reactions .

-

Biosynthetic Insights : CndG enzyme catalyzes oxidative decarboxylation in natural biosynthesis, but synthetic routes bypass this via chemical methods .

Research Impact

特性

分子式 |

C27H40ClNO7 |

|---|---|

分子量 |

526.1 g/mol |

IUPAC名 |

(E,2R,3R,4R,8S,9S,10R)-N-[(Z)-2-(3-chloro-4-hydroxyphenyl)ethenyl]-3,9-dihydroxy-2,4-dimethoxy-6,8,10-trimethyl-7-oxotetradec-5-enamide |

InChI |

InChI=1S/C27H40ClNO7/c1-7-8-9-16(2)23(31)18(4)24(32)17(3)14-22(35-5)25(33)26(36-6)27(34)29-13-12-19-10-11-21(30)20(28)15-19/h10-16,18,22-23,25-26,30-31,33H,7-9H2,1-6H3,(H,29,34)/b13-12-,17-14+/t16-,18+,22-,23+,25-,26-/m1/s1 |

InChIキー |

FYBGSKAWXCBCIQ-JRAUAZSASA-N |

異性体SMILES |

CCCC[C@@H](C)[C@@H]([C@H](C)C(=O)/C(=C/[C@H]([C@H]([C@H](C(=O)N/C=C\C1=CC(=C(C=C1)O)Cl)OC)O)OC)/C)O |

正規SMILES |

CCCCC(C)C(C(C)C(=O)C(=CC(C(C(C(=O)NC=CC1=CC(=C(C=C1)O)Cl)OC)O)OC)C)O |

同義語 |

chondrochloren A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。